molecular formula C9H8N2O3 B14140745 4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid CAS No. 524724-78-5

4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid

Cat. No.: B14140745
CAS No.: 524724-78-5
M. Wt: 192.17 g/mol
InChI Key: MFQUQFKJYZRIFA-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid is a chemical compound with the molecular formula C10H10N2O3. It is classified as a fatty amide and is known for its unique structure, which includes a pyridine ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid typically involves the reaction of pyridine derivatives with butenoic acid precursors. One common method includes the condensation of pyridine-4-amine with 4-oxo-2-butenoic acid under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

524724-78-5

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-oxo-4-(pyridin-4-ylamino)but-2-enoic acid

InChI

InChI=1S/C9H8N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h1-6H,(H,13,14)(H,10,11,12)

InChI Key

MFQUQFKJYZRIFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)C=CC(=O)O

Origin of Product

United States

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